molecular formula C17H16N2O3S B245384 4-ethoxy-N-(8-quinolinyl)benzenesulfonamide

4-ethoxy-N-(8-quinolinyl)benzenesulfonamide

Cat. No. B245384
M. Wt: 328.4 g/mol
InChI Key: NDTILUUMHGYSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(8-quinolinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as E8QBS and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

E8QBS exerts its biological effects by inhibiting the activity of carbonic anhydrase enzymes. It also interacts with zinc ions and affects their cellular signaling pathways. E8QBS has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
E8QBS has been shown to modulate the levels of various biochemical markers in biological samples. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. E8QBS has also been found to reduce the levels of amyloid beta peptides in the brain, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

E8QBS has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. It exhibits low toxicity and has been found to be well-tolerated in animal studies. However, E8QBS has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability in vivo. It also has a relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of E8QBS. It can be further optimized for its therapeutic potential by modifying its chemical structure. E8QBS can also be studied for its potential applications in other scientific research fields, such as neuroscience and immunology. The mechanism of action of E8QBS can be further elucidated to understand its biological effects in greater detail. Furthermore, the development of novel drug delivery systems can enhance the bioavailability of E8QBS in vivo.

Synthesis Methods

The synthesis of E8QBS involves the reaction of 8-hydroxyquinoline with benzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then reacted with ethoxyamine to yield E8QBS. The synthesis method has been optimized to yield high purity and yield of E8QBS.

Scientific Research Applications

E8QBS has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. E8QBS has been used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease.

properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

4-ethoxy-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-2-22-14-8-10-15(11-9-14)23(20,21)19-16-7-3-5-13-6-4-12-18-17(13)16/h3-12,19H,2H2,1H3

InChI Key

NDTILUUMHGYSPP-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.